2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride
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Overview
Description
2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride is a specialty chemical compound with the molecular formula C12H34Cl2N10. It is known for its unique structure, which includes multiple guanidine groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride typically involves the reaction of polyamines with cyanamide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The guanidine groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can yield a variety of substituted guanidine derivatives .
Scientific Research Applications
2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride involves its interaction with various molecular targets, including enzymes and proteins. The guanidine groups in the compound can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Hexylguanidine monohydrochloride
- 9-Octadecenylguanidine monohydrochloride
- 2,5,8,11-Tetraazadodecanediamidine dihydrochloride
Uniqueness
Compared to these similar compounds, 2,5,8,11,14,17-Hexaazaoctadecanediamidine dihydrochloride is unique due to its longer chain length and higher number of guanidine groups. This structural difference enhances its reactivity and versatility in various applications .
Properties
CAS No. |
83898-05-9 |
---|---|
Molecular Formula |
C12H34Cl2N10 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(diaminomethylideneamino)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C12H32N10.2ClH/c13-11(14)21-9-7-19-5-3-17-1-2-18-4-6-20-8-10-22-12(15)16;;/h17-20H,1-10H2,(H4,13,14,21)(H4,15,16,22);2*1H |
InChI Key |
JCNWVSVXXKODGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCN=C(N)N)NCCNCCN=C(N)N.Cl.Cl |
Origin of Product |
United States |
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